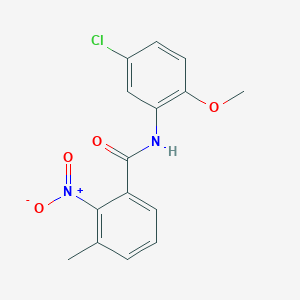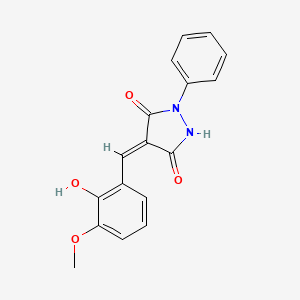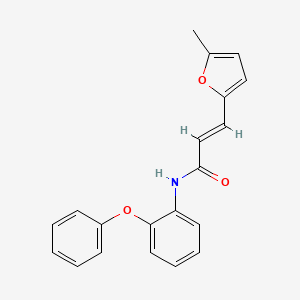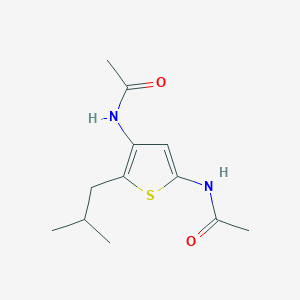
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential applications in various fields. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means it activates a specific protein that regulates gene expression in cells.
Mechanism of Action
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide exerts its effects through activation of PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy expenditure. By activating PPARδ, N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide increases the expression of genes involved in fatty acid oxidation and reduces the expression of genes involved in lipogenesis, leading to increased fat burning and decreased fat storage.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide has been shown to have several biochemical and physiological effects in animal models. It has been found to increase fatty acid oxidation, reduce lipogenesis, improve insulin sensitivity, and enhance glucose uptake in skeletal muscle. In addition, N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, leading to increased endurance performance.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide has several advantages for lab experiments, including its high potency and specificity for PPARδ activation, as well as its ability to be administered orally. However, it also has several limitations, including its relatively short half-life and potential toxicity at high doses.
Future Directions
There are several future directions for research on N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide. One area of interest is its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential as a doping agent in sports, which has led to increased scrutiny of its use and potential detection methods. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide.
Synthesis Methods
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenoxide. This intermediate is then reacted with 1,3-benzodioxole to form the desired product, N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide. The yield of this synthesis method is reported to be around 60%.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide has been extensively studied for its potential applications in various fields of research. It has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and glucose homeostasis, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. In addition, N-1,3-benzodioxol-5-yl-2-(2-chlorophenoxy)acetamide has been found to enhance endurance performance in animal models, which has led to its investigation as a potential doping agent in sports.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-11-3-1-2-4-12(11)19-8-15(18)17-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLFVNOHPBCRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728416 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(2-chlorophenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)

![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)

![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)

![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)




![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)

